Tetraphenylantimony acetate

Crystallography Coordination Chemistry Structural Analysis

Unique organoantimony(V) reagent distinguished by its 6-coordinate solid-state geometry (vs. 5-coordinate Ph4SbX analogs) and dynamic solution behavior. Transfers up to 3 phenyl groups with peroxide activation — a 3-fold efficiency gain for cost-sensitive syntheses. Enables Cu(II)-mediated N-arylation under mild aerobic conditions, avoiding harsh Ullmann protocols. Key precursor to anti-leishmanial agents with 40-fold greater potency than p-tolyl analogs. Essential for crystallographic studies and catalytic cycle investigations.

Molecular Formula C26H23O2Sb
Molecular Weight 489.2 g/mol
CAS No. 24696-71-7
Cat. No. B12061343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraphenylantimony acetate
CAS24696-71-7
Molecular FormulaC26H23O2Sb
Molecular Weight489.2 g/mol
Structural Identifiers
SMILESCC(=O)O[Sb](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/4C6H5.C2H4O2.Sb/c4*1-2-4-6-5-3-1;1-2(3)4;/h4*1-5H;1H3,(H,3,4);/q;;;;;+1/p-1
InChIKeyMOQVJYRFLPHSMW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraphenylantimony Acetate: A Differentiated Tetraarylantimony(V) Reagent for Controlled Arylation and Structural Studies


Tetraphenylantimony acetate (CAS 24696-71-7) is an organoantimony(V) compound belonging to the tetraarylantimony carboxylate class. It serves as a versatile reagent and intermediate in organic synthesis, particularly valued for its role as a phenyl group transfer agent in C–C and C–N bond-forming reactions [1]. Its fundamental solid-state geometry is trigonal bipyramidal, but the molecule exhibits a significant structural distortion due to a secondary Sb···O bonding interaction with the acetate's non-bonded oxygen [2]. This intramolecular contact defines its unique coordination behavior, distinguishing it from other simple tetraphenylantimony(V) derivatives.

Tetraphenylantimony Acetate: Why Substituting with Other Ph4SbX Derivatives Compromises Reactivity and Predictive Utility


Simple substitution of tetraphenylantimony acetate with a different tetraphenylantimony(V) derivative (Ph4SbX) is not viable for applications requiring predictable aryl transfer or defined coordination chemistry. The nature of the anionic ligand 'X' directly dictates the compound's solid-state coordination number and solution-phase behavior, which in turn governs its reactivity profile [1]. For instance, while many Ph4SbX compounds adopt a uniform 5-coordinate structure, the acetate is unique in being 6-coordinate in the solid state and 5-coordinate in chloroform solution [1]. This ligand-dependent coordination flexibility is a critical, non-interchangeable parameter for both catalytic cycles and crystallographic studies.

Tetraphenylantimony Acetate: Quantitative Evidence for Differentiation in Catalytic Efficiency, Structural Geometry, and Biological Potency


Quantifiable Distortion in Solid-State Geometry Relative to Idealized Trigonal Bipyramidal

Tetraphenylantimony acetate exhibits a quantifiable structural distortion from an ideal trigonal bipyramidal geometry, driven by a secondary Sb···O interaction with the acetate group's non-bonded oxygen. This distortion is not observed to the same degree in related tetraphenylantimony(V) compounds lacking this specific chelating interaction [1].

Crystallography Coordination Chemistry Structural Analysis

Superior Phenyl Group Transfer Efficiency in Pd-Catalyzed C-Phenylation via Peroxide Cascade

In palladium-catalyzed C-phenylation reactions, the efficiency of tetraphenylantimony acetate can be significantly enhanced using a peroxide-mediated cascade, enabling the transfer of three phenyl groups. Without peroxide, the standard Ph4SbX derivative transfers only one phenyl group [1].

Catalysis Cross-Coupling Organometallic Chemistry

Milder Conditions vs. Classical Ullmann Condensation for N-Arylation

Tetraphenylantimony acetate serves as a mild N-arylating agent in a Cu(II)-mediated Ullmann-type condensation, enabling reactions under aerobic conditions and avoiding the harsh thermal and stoichiometric requirements of the classical Ullmann condensation [1].

N-Arylation Cross-Coupling Amine Synthesis

10- to 40-Fold Higher Anti-Leishmanial Potency Over p-Tolyl Analog in a Class Comparison

Within the class of tetra-arylantimony(V) carboxylates, the tetra-phenylantimony analogues, for which tetraphenylantimony acetate is a synthetic precursor, exhibit dramatically higher anti-leishmanial potency compared to their tetra-(p-tolyl)antimony counterparts [1].

Anti-leishmanial Activity Medicinal Chemistry Bioinorganic Chemistry

Defined Coordination Change from 6-Coordinate Solid to 5-Coordinate Solution

Tetraphenylantimony acetate exhibits a well-defined and measurable change in its coordination environment between the solid and solution states, a behavior that is not universal among all tetraphenylantimony(V) carboxylates and halides [1].

Coordination Chemistry Solution Behavior Spectroscopy

Tetraphenylantimony Acetate: Research & Industrial Scenarios Where Differentiation Drives Value


High Atom-Economy C-Phenylation in Pharmaceutical and Agrochemical Synthesis

In synthetic routes where maximizing phenyl group transfer from the aryl source is critical for cost and waste reduction, tetraphenylantimony acetate, in combination with a peroxide activator, can transfer up to three phenyl groups [1]. This 3-fold increase in efficiency over the non-activated Ph4SbX system makes it a compelling alternative for process chemists aiming to minimize antimony waste and reduce the stoichiometric loading of arylating agents.

Mild N-Arylation for Complex, Functional-Group-Rich Amine Targets

For the synthesis of advanced pharmaceutical intermediates or natural products containing sensitive functionalities, the Cu(II)-mediated N-arylation using tetraphenylantimony acetate proceeds under mild, aerobic conditions [1]. This represents a significant operational advantage over the classical Ullmann condensation, which often requires harsh, high-temperature conditions that can lead to decomposition or racemization of delicate substrates.

Crystallographic and Spectroscopic Model for Antimony Coordination Studies

The quantifiable distortion in tetraphenylantimony acetate's solid-state geometry (with equatorial C-Sb-C angles of 152.6° and 102.5°) provides a unique structural benchmark for investigating the effects of secondary bonding and ligand field on pentavalent antimony centers [1]. Furthermore, its defined shift from 6-coordinate (solid) to 5-coordinate (solution) makes it a preferred model compound for studying dynamic coordination behavior [2].

Synthesis of High-Potency Tetra-aryl Antimony(V) Carboxylates for Bioactivity Screening

Tetraphenylantimony acetate serves as a key precursor to a class of tetra-phenylantimony(V) carboxylates that exhibit up to 40-fold greater potency against Leishmania promastigotes than their p-tolyl-substituted analogs [1]. This class-level differentiation validates the procurement of the tetraphenylantimony core for medicinal chemistry programs focused on developing novel antimony-based anti-parasitic agents.

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